molecular formula C15H10O4 B7945727 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one

7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one

Cat. No.: B7945727
M. Wt: 254.24 g/mol
InChI Key: FLVROUNAFWXBQG-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles Coumarins are known for their diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one can be achieved through various methods. One common approach involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one reacts with alkyl halogenides in the presence of potassium carbonate in dimethylformamide (DMF) as a solvent .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 7-Hydroxy-3-phenyl-4H-chromen-4-one
  • 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one

Comparison: While these compounds share a similar core structure, the presence and position of hydroxy and methoxy groups can significantly influence their chemical behavior and biological activity.

Properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVROUNAFWXBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

7-Methoxy-3-(4-methoxyphenyl)-chromen-2-one (21.8 g) was mixed with pyridine hydrochloride (80 g) and stirred for 1 hour at a temperature of 190° C. to 200° C. Water was added to the reaction mixture and the resulting precipitates were collected by filtration and dried under reduced pressure to give 7-hydroxy-3-(4-hydroxyphenyl)-chromen-2-one (19.6 g, Yield 100%). Diisopropylethylamine (35 ml)in dimethylformamide (70 ml) and methoxymethyl chloride (10.4 ml) were added to a solution of 7-hydroxy-3-(4-hydroxyphenyl)-chromen-2-one thus prepared (8.74 g) followed by stirring for 2 hours at 80° C. After cooling, water was added to the reaction mixture and the resulting precipitates were collected by filtration and dried under reduced pressure to give 7-methoxymethoxy-3-(4-methoxymethoxyphenyl)chromen-2-one (8.67 g, Yield 74%).
Quantity
21.8 g
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80 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

4.00 g (14.9 mmol) of 7-hydroxy-3-(4-methoxyphenyl)chromen-2-one are initially introduced in 190 ml of dichloromethane, and a solution of 2.5 ml (26.3 mmol) of boron tribromide in 10 ml of dichloromethane is added with ice-cooling. The cooling is removed, and the batch is stirred overnight at room temp. The solution is added to ice-water, acidified using 2 N hydrochloric acid and extracted three times with ethyl acetate. The combined org. phases are washed with water and dried over sodium sulfate. The solvent is removed in vacuo, and the residue is recrystallised from toluene/ethyl acetate (2:1), giving 7-hydroxy-3-(4-hydroxyphenyl)chromen-2-one as yellow crystals.
Quantity
4 g
Type
reactant
Reaction Step One
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190 mL
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solvent
Reaction Step One
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2.5 mL
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reactant
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10 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-(7-acetoxy-2-oxo-2H-chromen-3-yl)phenyl acetate of formula (3) (80 gm) in DMF (400 mL) an aqueous solution of lithium hydroxide (29.8 g, 0.71 mol) was added at RT and maintained at 60-70° C. for 1-2 hours. After the completion of the reaction, water (800 mL) and dilute hydrochloric acid (112 mL) was added to the reaction mass. The reaction mass was maintained at RT for 1-2 hours. The solid was filtered and dried at 70-75° C. for 6-8 hours to afford the title compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
80 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
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Quantity
400 mL
Type
solvent
Reaction Step One
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Quantity
800 mL
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reactant
Reaction Step Two
Quantity
112 mL
Type
reactant
Reaction Step Two

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